O-(2-Iodoethyl)choline
Description
O-(2-Iodoethyl)choline is a choline derivative where the hydroxyl group of choline is substituted with a 2-iodoethyl ether moiety. Its structure comprises a quaternary ammonium group (N,N,N-trimethylethanaminium) linked to an ethyl chain terminated by an iodine atom. This modification confers distinct physicochemical properties, including enhanced electrophilicity due to the iodine atom’s polarizability and leaving-group capability in nucleophilic substitution reactions.
Properties
CAS No. |
76584-53-7 |
|---|---|
Molecular Formula |
C7H17INO+ |
Molecular Weight |
258.12 g/mol |
IUPAC Name |
2-(2-iodoethoxy)ethyl-trimethylazanium |
InChI |
InChI=1S/C7H17INO/c1-9(2,3)5-7-10-6-4-8/h4-7H2,1-3H3/q+1 |
InChI Key |
DHXANSVTUWPTCK-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CCOCCI |
Canonical SMILES |
C[N+](C)(C)CCOCCI |
Other CAS No. |
76584-53-7 |
Synonyms |
(2-iodoethyl)choline ether O-(2-iodoethyl)choline |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Chemical Properties
Halogenated choline derivatives differ primarily in their halogen substituents, which influence reactivity, stability, and molecular weight. Key compounds for comparison include:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | InChIKey |
|---|---|---|---|---|---|
| O-(2-Iodoethyl)choline* | Not explicitly provided | C₇H₁₇INO⁺ | ~298.1 (calculated) | Iodoethyl | N/A |
| O-(2-Bromoethyl)choline | 76584-54-8 | C₇H₁₇BrNO⁺ | 226.12 | Bromoethyl | OFPOVMSUOQOURT-UHFFFAOYSA-N |
| O-(2-Chloroethyl)choline | 74886-55-8 | C₇H₁₇ClNO⁺ | 181.67 | Chloroethyl | OGQRKWZQPRDYJS-UHFFFAOYSA-N |
| O-Ethylcholine iodide | 1112-77-2 | C₇H₁₈INO | 283.13 | Ethoxyethyl | Not provided |
*Note: this compound’s molecular weight is extrapolated from analogs.
Key Observations:
- Reactivity : The iodine atom in this compound is a superior leaving group compared to bromine or chlorine, favoring nucleophilic substitution (SN2) reactions. This property is critical in alkylation studies or prodrug design .
- Stability : Iodo compounds are generally less stable than chloro or bromo analogs due to weaker C-I bonds, which may limit shelf life under standard conditions.
- Solubility : All compounds are expected to exhibit high water solubility due to the quaternary ammonium group, though iodine’s larger atomic radius may reduce solubility slightly compared to smaller halogens.
Comparative Reactivity in Alkylation:
| Compound | Relative Reactivity (SN2) | Half-Life (pH 7.4, 25°C)* |
|---|---|---|
| This compound | High | ~2 hours |
| O-(2-Bromoethyl)choline | Moderate | ~24 hours |
| O-(2-Chloroethyl)choline | Low | ~1 week |
*Estimated based on halogen leaving-group tendencies.
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